Carpindolol

Catalog No.
S522754
CAS No.
39731-05-0
M.F
C19H28N2O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpindolol

CAS Number

39731-05-0

Product Name

Carpindolol

IUPAC Name

propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3

InChI Key

SJYFDORQYYEJLB-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

Carpindolol; LM 21009; LM-21009; LM21009;

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O

Description

The exact mass of the compound Carpindolol is 348.2049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of indolyl carboxylate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Research:

  • Antihypertensive Effects: Carpindolol's ability to block beta-adrenergic receptors in the heart can help lower blood pressure. Research studies have explored its efficacy as a treatment for hypertension, either alone or in combination with other medications. [Source: National Institutes of Health ()]
  • Heart Failure: Some studies have investigated the potential benefits of carpindolol in managing heart failure. Beta-blockers can help reduce workload on the heart, and carpindolol's antioxidant properties have also been of interest. However, more research is needed to determine its definitive role in heart failure treatment. [Source: American Heart Association ()]

Neurological Research:

  • Anxiety Disorders: Carpindolol's potential anxiolytic (anti-anxiety) effects have been explored in some research. Beta-blockers can help regulate physiological responses to stress, which may be beneficial for anxiety management. More studies are needed to confirm its efficacy for this purpose. [Source: Dialog ()]
  • Migraine Prevention: Limited research has investigated the use of carpindolol for migraine prophylaxis. Beta-blockers may help reduce blood vessel constriction, which is thought to play a role in migraine headaches. Further investigation is needed to determine its effectiveness in this area. [Source: The Cochrane Database of Systematic Reviews ()]

Other Areas of Research:

  • Thyroid Disorders: Carpindolol's potential role in managing hyperthyroidism, a condition of excessive thyroid hormone production, has been investigated in some studies. Beta-blockers can help regulate certain symptoms associated with hyperthyroidism. More research is needed to confirm its use in this context. [Source: National Institutes of Health ()]

Carpindolol is a beta-blocker compound primarily used for managing cardiovascular conditions such as hypertension and arrhythmias. It is classified as a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. The molecular formula of Carpindolol is C19H28N2O4C_{19}H_{28}N_{2}O_{4} with a molar mass of approximately 348.443 g/mol. Its IUPAC name is propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate, indicating its complex structure that includes an indole core and various functional groups .

As a beta-blocker, Carpindolol is expected to act by competitively binding to beta-adrenergic receptors in the heart, thereby reducing the effects of adrenaline and lowering blood pressure and heart rate []. However, its additional role as a 5-HT1 receptor modulator suggests a more complex mechanism.

Studies suggest that 5-HT1B receptor antagonism might contribute to anxiolytic (anti-anxiety) effects, while 5-HT1D receptor agonism could influence mood and cardiovascular function []. More research is needed to fully elucidate the interplay between these mechanisms.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to yield alcohol derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Carpindolol can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives by reacting with alkyl halides or acyl chlorides .

Carpindolol exhibits significant biological activity through its mechanism of action as a beta-blocker. By blocking beta-adrenergic receptors, it leads to decreased heart rate and blood pressure. The inhibition of these receptors results in reduced cyclic adenosine monophosphate (cAMP) production, which decreases calcium influx into cardiac cells, ultimately lowering cardiac contractility and myocardial oxygen demand . Additionally, Carpindolol has been studied for its potential therapeutic effects in treating other conditions related to cardiovascular physiology.

The synthesis of Carpindolol involves several key steps:

  • Formation of the Indole Core: This is achieved through Fischer indole synthesis.
  • Introduction of the Propoxy Group: This step involves an etherification reaction to incorporate the propoxy group into the structure.
  • Industrial Production: In industrial settings, batch reactors are typically used for initial synthesis stages, while continuous flow reactors enhance efficiency during the final steps. Purification processes such as recrystallization and chromatography are employed to obtain high-purity Carpindolol .

Carpindolol has diverse applications across various fields:

  • Pharmaceutical Research: It serves as a model compound in studies focusing on beta-adrenergic receptor interactions.
  • Cardiovascular Medicine: Investigated for its efficacy in managing hypertension and arrhythmias.
  • Drug Development: Used in the development of new beta-blocker drugs with improved safety and efficacy profiles .

Studies on Carpindolol's interactions reveal its significant effects on cardiovascular systems. It interacts predominantly with beta-adrenergic receptors, influencing heart rate and myocardial contractility. Research has also explored its pharmacokinetics, including absorption, distribution, metabolism, and excretion characteristics, which are crucial for understanding its therapeutic window and potential side effects .

Carpindolol shares structural and functional similarities with several other beta-blockers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
CarpindololC19H28N2O4C_{19}H_{28}N_{2}O_{4}348.44Non-selective beta-blocker with indole structure
CarvedilolC24H26N2O4C_{24}H_{26}N_{2}O_{4}406.47Non-selective; used for heart failure; contains a carbazole moiety
PropranololC16H21N1O2C_{16}H_{21}N_{1}O_{2}259.35Non-selective; first clinically used beta-blocker
AtenololC14H22N2O3C_{14}H_{22}N_{2}O_{3}266.34Selective beta-1 blocker; commonly used for hypertension
MetoprololC15H25N1O3C_{15}H_{25}N_{1}O_{3}267.38Selective beta-1 blocker; used for hypertension and heart failure

Uniqueness of Carpindolol:
Carpindolol's distinctive structure featuring an indole core differentiates it from other common beta-blockers, which often contain naphthalene or phenolic structures. This unique configuration may contribute to its specific pharmacological profile and potential therapeutic applications not observed in other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

348.20490738 g/mol

Monoisotopic Mass

348.20490738 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W8F97XP38W

Other CAS

39731-05-0

Wikipedia

Carpindolol

Dates

Modify: 2023-08-15
1: Berko HK, Sierkova VK, Monastyrs'kyĭ IuI. [Use of carvidilol in patients with hypertensive disease associated with ischemic heart disease]. Lik Sprava. 2006 Jan-Sep;(1-2):81-4. Ukrainian. PubMed PMID: 16689099.

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